5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely belongs to the class of heterocyclic compounds. It contains a pyrimidinone ring, which is a type of heterocyclic compound . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step procedures involving various types of chemical reactions .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrimidinone ring attached to a phenyl group and a piperazine ring. The piperazine ring is substituted with a methoxyacetyl group .Wirkmechanismus
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in learning and memory . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM, indicating its high affinity for this enzyme . The compound’s mode of action was confirmed by molecular docking studies .
Biochemical Pathways
By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain . This leads to enhanced cholinergic neurotransmission, which can alleviate the symptoms of diseases like AD, characterized by a deficiency of acetylcholine .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cognition functions . This can result in improved memory and cognitive function, particularly in patients with AD .
Biochemische Analyse
Biochemical Properties
5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of cytochrome P450 2D6 (CYP2D6), a key enzyme involved in drug metabolism . This inhibition is mechanism-based and results in a time- and NADPH-dependent loss of CYP2D6 activity . Additionally, the compound interacts with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival . Furthermore, it affects the phosphorylation of AKT, a key protein in this pathway, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CYP2D6, leading to enzyme inactivation . This binding is facilitated by the presence of the fluorine atom and the piperazine ring, which enhance the compound’s affinity for the enzyme . Additionally, the compound’s interaction with alpha1-adrenergic receptors involves binding to the receptor’s ligand-binding domain, resulting in receptor activation or inhibition .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. The compound is relatively stable under physiological conditions, but it undergoes gradual degradation over time . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of CYP2D6 activity and modulation of cell signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits therapeutic effects, such as neuroprotection and modulation of neurotransmitter levels . At higher doses, it can cause toxic effects, including neurotoxicity and alterations in behavioral and neurochemical indices . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by CYP2D6, which converts the compound into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins, such as albumin, play a role in the compound’s distribution and localization within the body .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it may affect gene expression and other nuclear processes . The compound’s localization is regulated by specific targeting signals that direct it to different cellular compartments .
Eigenschaften
IUPAC Name |
5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-25-11-13(23)21-7-9-22(10-8-21)17-19-15(14(18)16(24)20-17)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCMVVGYTMUURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NC(=C(C(=O)N2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.